![molecular formula C18H23N5O2S B2422511 5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-43-3](/img/structure/B2422511.png)
5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is not intended for human or veterinary use and is for research use only1. It has a molecular formula of C18H23N5O2S and a molecular weight of 373.481.
Synthesis Analysis
While I couldn’t find the exact synthesis process for this compound, I found a related synthesis process for a similar compound, 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine2. The process involves the reaction of 2-Chloro-5-chloromethylpyridine with N-ethylpiperazine at 60-70 °C, followed by the addition of potassium carbonate2.
Molecular Structure Analysis
Unfortunately, I couldn’t find specific information about the molecular structure of this compound. However, a related study on triazole-pyrimidine hybrids mentioned that these compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis3.Chemical Reactions Analysis
I couldn’t find specific chemical reactions involving this compound. However, the related triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly stated in the available resources. However, it has a molecular formula of C18H23N5O2S and a molecular weight of 373.481.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research on thiazole and triazole derivatives, similar in structure to the compound , reveals their significance in the development of novel pharmacological agents. For instance, thiazolidinones and triazole derivatives have been synthesized and evaluated for their antimicrobial activity against a variety of bacterial and fungal strains, showcasing the potential of such compounds in addressing antibiotic resistance and infectious diseases (Patel, Kumari, & Patel, 2012).
Pharmacological Applications
Compounds with the thiazolo[3,2-b][1,2,4]triazole structure have been explored for various pharmacological applications, including their role as serotonin receptor antagonists and their potential in CNS penetrability. Such research underlines the importance of these compounds in developing new therapeutic agents for CNS disorders. For example, the study on the synthesis and in vitro binding profile of a highly potent 5-HT3 receptor antagonist emphasizes the utility of these compounds in neuropharmacology and their ability to effectively penetrate the blood-brain barrier (Rosen et al., 1990).
Antimicrobial and Anti-inflammatory Potential
Further investigations into thiazole and triazole derivatives reveal their antimicrobial and anti-inflammatory potentials. Studies have shown that these compounds exhibit significant activity against various microorganisms and inflammatory conditions, highlighting their therapeutic relevance in treating infections and inflammation (Tozkoparan et al., 1999).
Safety And Hazards
The safety and hazards of this compound are not explicitly stated in the available resources. However, it’s important to note that this compound is not intended for human or veterinary use and is for research use only1.
Orientations Futures
The future directions of this compound could involve further research into its potential neuroprotective and anti-inflammatory properties, as suggested by studies on related triazole-pyrimidine hybrids3. These compounds have shown promising results in inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway3, indicating potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury3.
Propriétés
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-3-21-7-9-22(10-8-21)15(13-5-4-6-14(11-13)25-2)16-17(24)23-18(26-16)19-12-20-23/h4-6,11-12,15,24H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUYYWGUGBZRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC=N4)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2422428.png)

![Ethyl 4-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2422431.png)
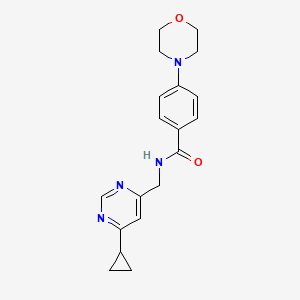
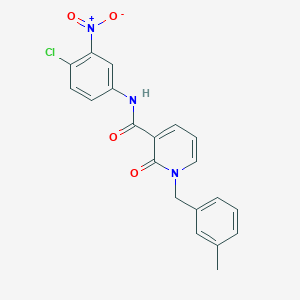

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2422436.png)
![1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride](/img/structure/B2422437.png)
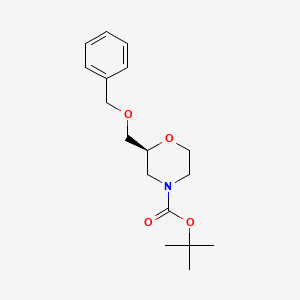
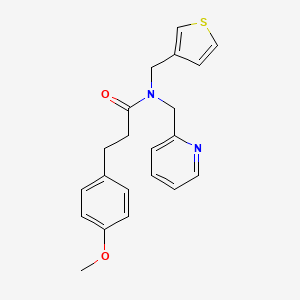
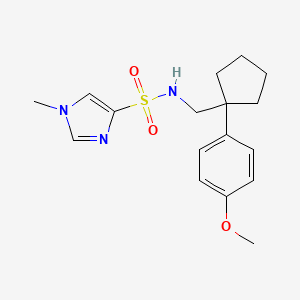
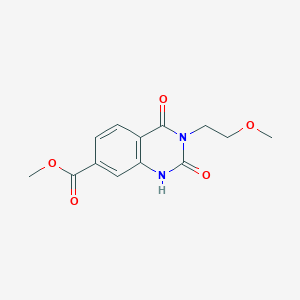
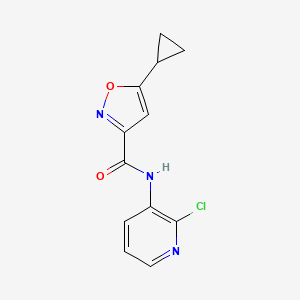
![1-methyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2422451.png)